![molecular formula C9H8ClN3 B12822888 2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride typically involves the reaction of benzimidazole derivatives with appropriate reagents. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding substituted products.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
- Substituted benzimidazole derivatives
- Oxidized or reduced benzimidazole compounds
- Condensation products such as imines
Applications De Recherche Scientifique
2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
- 2-(1H-Benzo[d]imidazol-2-yl)acetate
- 2-(1H-Benzo[d]imidazol-2-yl)acetone
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride is unique due to its specific functional group, which allows it to undergo a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H8ClN3 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H8ClN3/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4,11H,5H2,(H,12,13) |
Clé InChI |
JVOJSSSQLXTSEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CC(=N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


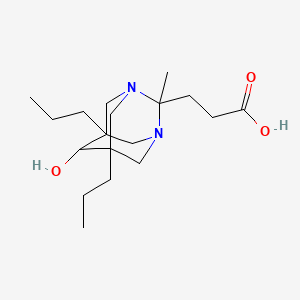

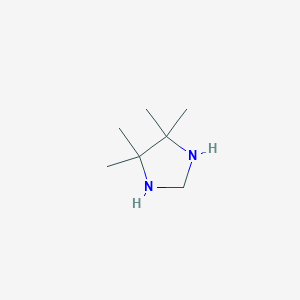
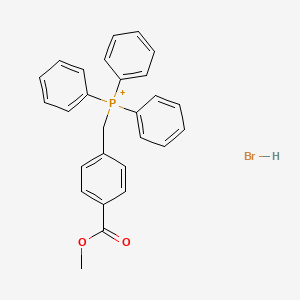
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)



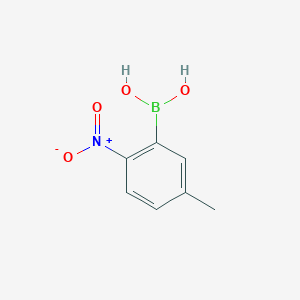
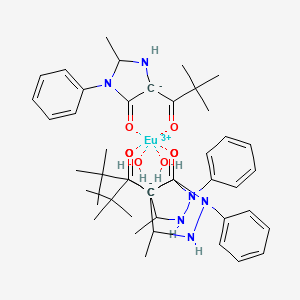
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
